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Palustrin-RA peptide precursor

Antimicrobial peptide selectivity Gram-negative targeting AMP spectrum differentiation

Palustrin-RA peptide precursor (GenBank: ADP06134.1) is a 72-amino acid antimicrobial peptide (AMP) precursor isolated from the skin secretions of the golden crossband frog, Odorrana andersonii. It belongs to the palustrin-2 family of ranid frog skin peptides, characterized by a conserved precursor architecture comprising an N-terminal signal peptide, an acidic spacer domain, a Lys-Arg processing site, and a C-terminal mature peptide domain containing a disulfide-bridged cyclic heptapeptide 'Rana box' motif.

Molecular Formula
Molecular Weight
Cat. No. B1577103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalustrin-RA peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palustrin-RA Peptide Precursor: A Gram-Negative Selective Antimicrobial Peptide Research Tool from Odorrana andersonii


Palustrin-RA peptide precursor (GenBank: ADP06134.1) is a 72-amino acid antimicrobial peptide (AMP) precursor isolated from the skin secretions of the golden crossband frog, Odorrana andersonii [1]. It belongs to the palustrin-2 family of ranid frog skin peptides, characterized by a conserved precursor architecture comprising an N-terminal signal peptide, an acidic spacer domain, a Lys-Arg processing site, and a C-terminal mature peptide domain containing a disulfide-bridged cyclic heptapeptide 'Rana box' motif [1][2]. The mature peptide exhibits a notably narrow antimicrobial spectrum, with activity restricted to Gram-negative bacteria (Escherichia coli) and no detectable activity against Gram-positive Staphylococcus aureus [3].

Why Generic Substitution of Palustrin-RA Peptide Precursor with Other Palustrin Family Peptides Compromises Research Outcomes


Antimicrobial peptides within the palustrin family exhibit profound functional divergence despite shared structural motifs. Palustrin-2ISb (from O. ishikawae) demonstrates broad-spectrum activity with MIC values of 6.3 µM against both Escherichia coli and Staphylococcus aureus [1], whereas the mature Palustrin-RA peptide is inactive against S. aureus entirely [2]. Palustrin-3a, by contrast, is one of the most potent palustrins with an MIC of 1 µM against E. coli but also lacks anti-staphylococcal activity [3]. Even within the same species, different peptide families (e.g., ranatuerin-2 vs. palustrin) display substantially different spectrum breadth and potency, with ranatuerin-2 MICs ranging from 2 to >200 µM depending on the bacterial target [4]. These functional differences arise from variations in the mature peptide domain sequence, net charge, and hydrophobicity, meaning that precursor constructs are not functionally interchangeable for studies of processing mechanisms, structure-activity relationships, or target selectivity.

Quantitative Differentiation Evidence for Palustrin-RA Peptide Precursor Selection


Gram-Negative Exclusive Spectrum: Palustrin-RA Precursor Encodes a Selectively Narrow-Spectrum Mature Peptide, Unlike Broad-Spectrum Palustrin-2ISb

The mature Palustrin-RA peptide demonstrates a strictly Gram-negative antibacterial spectrum, with documented activity against Escherichia coli but no detectable inhibition of Staphylococcus aureus [1]. In direct contrast, the closely related palustrin-2ISb from Odorrana ishikawae exhibits broad-spectrum activity with MIC values of 6.3 µM against both E. coli and S. aureus, and retains activity against methicillin-resistant S. aureus (MRSA) at 100 µM [2]. This represents a qualitative functional divergence—not merely a potency difference—between two palustrin-2 family members from congeneric frog species.

Antimicrobial peptide selectivity Gram-negative targeting AMP spectrum differentiation

Precursor Architecture Comparison: Palustrin-RA Features a Canonical Lys-Arg Processing Site Distinct from Non-Ranid AMP Precursors

The Palustrin-RA precursor (72 amino acids) contains the complete frog skin active peptide (FSAP) family domain architecture: an N-terminal signal peptide (residues ~1-22), an acidic spacer domain containing the FSAP signature (pfam03032), and a Lys-Arg (KR) dibasic processing site immediately preceding the mature peptide [1][2]. This architecture is characteristic of ranid AMP precursors but the specific spacer length, charge distribution, and mature peptide sequence are unique to each family member. The palustrin-2 family has been demonstrated to tolerate removal of the entire C-terminal Rana box heptapeptide without loss of antimicrobial activity, as shown by the GL-29 to GL-22 truncation study [3]. This indicates that the precursor's pro-region and processing site, rather than the mature peptide's disulfide-stabilized domain, critically determine folding and activation efficiency.

Propeptide processing AMP maturation precursor engineering

Potency Tiering Within the Palustrin Family: Palustrin-RA Precursor's Mature Peptide Occupies a Distinct Potency Class Compared to Ultra-Potent Palustrin-3a

Within the broader palustrin family, antimicrobial potency against E. coli spans over two orders of magnitude. Palustrin-3a from Rana palustris exhibits the highest potency with an MIC of 1 µM against E. coli [1]. Palustrin-1c and palustrin-1d show intermediate potency (MIC 28 µM against E. coli) [2]. Palustrin-2b from R. palustris shows weaker activity (MIC 78 µM against E. coli) [3]. The Palustrin-RA precursor encodes a mature palustrin-2 family peptide with reported anti-E. coli activity but unavailable precise MIC in the current literature [4]. This positions Palustrin-RA for research applications where intermediate or narrow-spectrum activity is desired over the extremely potent, broad-spectrum members like palustrin-3a.

AMP potency comparison palustrin family hierarchy MIC benchmarking

Species-Specific Evolutionary Context: Palustrin-RA from Odorrana andersonii vs. North American Palustrin Congeners

Palustrin-RA originates from Odorrana andersonii, an East Asian ranid frog, whereas the classical palustrin-1, -2, and -3 families were first characterized from the North American pickerel frog Rana palustris [1]. Comparative peptidomic analysis has demonstrated that Chinese Odorrana species and North American Rana species share homologous peptide families, with some sequences being identical across continents (e.g., palustrin-1c and palustrin-3b were found to be identical in both R. palustris and O. versabilis) [2]. However, Palustrin-RA represents a distinct sequence variant specific to O. andersonii, contributing to the documented inter-species diversity of this peptide family. This phylogeographic differentiation makes Palustrin-RA precursor valuable for evolutionary studies of AMP diversification and for identifying species-specific structural determinants of antimicrobial selectivity.

Amphibian AMP evolution phylogeography peptide biodiversity

Cytotoxicity Profile Inference: Palustrin-2 Family Peptides Exhibit Lower Hemolytic Activity Than Brevinin-1 Family Peptides, Supporting Palustrin-RA Precursor Selection for Therapeutic Development Studies

The palustrin-2 family, to which Palustrin-RA belongs, has been characterized as exhibiting broad-spectrum antimicrobial activity with low hemolytic activity, forming the basis for their selection as templates for therapeutic development [1]. In structure-activity studies of the palustrin-2 analogue GL-29, the truncated derivative GL-22 showed much lower hemolysis and approximately eight-fold lower cytotoxicity against human HaCaT keratinocytes compared to GL-29 (GL-29 IC50 = 5.05 µM; GL-22 IC50 increased ~8-fold) [2]. In contrast, peptides from the brevinin-1 family are known for higher hemolytic activity . While direct hemolysis and cytotoxicity data for the Palustrin-RA mature peptide remain unreported in primary literature, its membership in the palustrin-2 family, which consistently demonstrates favorable therapeutic indices in comparative studies, supports its prioritization over brevinin-type peptides for applications requiring low mammalian cell toxicity.

Hemolysis therapeutic index AMP safety profiling

High-Impact Research and Procurement Application Scenarios for Palustrin-RA Peptide Precursor


Gram-Negative Selective Antimicrobial Mechanism Studies

Researchers investigating the molecular determinants of Gram-negative bacterial selectivity in antimicrobial peptides can employ Palustrin-RA precursor as a genetically encoded template. Unlike broad-spectrum palustrins such as palustrin-2ISb (active against both E. coli and S. aureus at MIC 6.3 µM), Palustrin-RA's mature peptide is active exclusively against E. coli with no detectable anti-staphylococcal activity [1]. This Gram-negative exclusivity enables clean structure-activity relationship studies to identify the sequence features responsible for outer membrane targeting and Gram-positive evasion, without the confounding variable of broad-spectrum membrane disruption.

Ranid AMP Precursor Processing and Maturation Research

The Palustrin-RA precursor (72 aa) contains the canonical ranid precursor architecture—signal peptide, acidic spacer domain with pfam03032 FSAP signature, and a Lys-Arg dibasic processing site [1]. This well-defined organization makes it an ideal substrate for studying propeptide convertase specificity, the role of the acidic spacer in folding, and the kinetics of precursor-to-mature peptide conversion. The demonstrated dispensability of the C-terminal Rana box for antimicrobial activity further allows researchers to design truncated constructs to isolate the contribution of the pro-region to processing efficiency.

Comparative Evolutionary Biology of Amphibian Host Defense Peptides

Palustrin-RA originates from the East Asian frog Odorrana andersonii, providing a phylogenetically distinct comparator to the well-characterized North American palustrins from Rana palustris [1]. Cross-continental comparative studies have revealed both identical peptides (e.g., palustrin-1c and palustrin-3b shared between R. palustris and O. versabilis) and species-specific variants . Palustrin-RA precursor enables researchers to test hypotheses about convergent evolution, selective pressures driving AMP diversification, and the correlation between ecological niche and antimicrobial peptide repertoire.

Low-Toxicity Antimicrobial Template for Therapeutic Lead Development

The palustrin-2 family has been validated as a low-hemolysis AMP scaffold suitable for therapeutic development, with truncated analogues such as GL-22 demonstrating an approximately eight-fold reduction in HaCaT keratinocyte cytotoxicity compared to parent peptides, while retaining potent in vivo efficacy at 4 × MIC against S. aureus-infected larvae [1]. Palustrin-RA precursor, as a distinct palustrin-2 family member, provides an alternative starting sequence for structure-activity relationship-guided optimization programs aimed at developing Gram-negative selective antimicrobials with minimal mammalian cytotoxicity, complementing existing templates such as palustrin-2ISb.

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